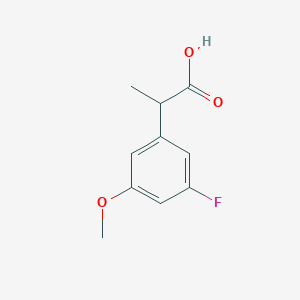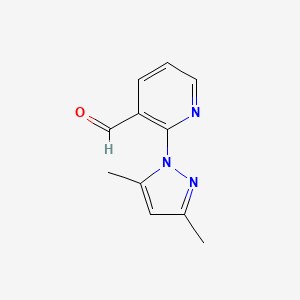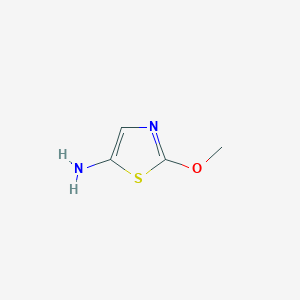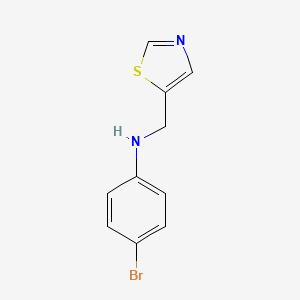
4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that features a bromine atom, a thiazole ring, and an aniline group The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, is known for its aromatic properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 4-bromoaniline with a thiazole derivative. One common method includes the use of ethyl 4-bromo-3-oxopentanoate and thiourea in ethanol, which forms an ester compound in the early stages of synthesis . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting specific enzymes. The bromine atom and aniline group can also influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-bromoaniline: A simpler compound with similar reactivity but lacking the thiazole ring.
N-(1,3-thiazol-5-ylmethyl)aniline: Similar structure but without the bromine atom.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Another thiazole derivative with different functional groups.
Uniqueness
4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to the combination of the bromine atom, thiazole ring, and aniline group
Properties
Molecular Formula |
C10H9BrN2S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H9BrN2S/c11-8-1-3-9(4-2-8)13-6-10-5-12-7-14-10/h1-5,7,13H,6H2 |
InChI Key |
CEGJGZLDKFCXCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CN=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


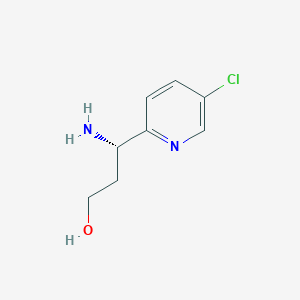
![[(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13313322.png)
![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one](/img/structure/B13313334.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B13313335.png)

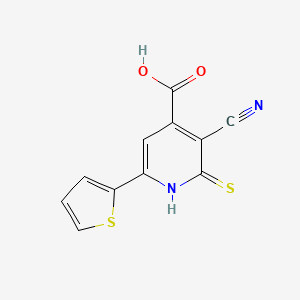
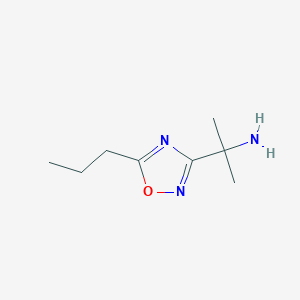

![1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13313362.png)
![4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13313364.png)
